molecular formula C21H23N3O6 B2463481 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 954589-26-5

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2463481
CAS No.: 954589-26-5
M. Wt: 413.43
InChI Key: PAIWJCUMLJSKKK-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound known for its potential applications in various fields, such as chemistry, biology, medicine, and industry. Its structure comprises a benzo[d][1,3]dioxol moiety, a pyrrolidinone ring, and a urea linkage, making it a compound with unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves a multi-step process:

  • Starting Materials: : Benzo[d][1,3]dioxol-5-yl compound and 2,3-dimethoxyphenyl isocyanate.

  • Formation of Pyrrolidinone Ring: : Cyclization of the benzo[d][1,3]dioxol-5-yl compound under controlled conditions to form the pyrrolidinone ring.

  • Urea Linkage Formation: : Reaction of the pyrrolidinone intermediate with 2,3-dimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods might involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to increase yield and purity. Typical industrial synthesis would involve large-scale batch reactors or continuous flow systems to facilitate mass production.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea undergoes various types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions involving nucleophiles or electrophiles, particularly at the methoxy or urea functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Sodium borohydride in a suitable solvent like ethanol.

  • Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the type of reaction:

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is used as an intermediate in the synthesis of other complex organic molecules, serving as a building block in medicinal chemistry.

Biology and Medicine

  • Biological Studies: : Used in studying enzyme interactions and protein binding due to its unique structure.

  • Medicinal Chemistry: : Investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Industry

  • Material Science:

  • Catalysis: : Used as a ligand or a component in catalytic systems for various chemical transformations.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind to active sites, altering the conformation and activity of the target protein. Pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)urea

  • 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea

  • 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea

Uniqueness

What sets 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea apart is its specific substitution pattern and the presence of both the benzo[d][1,3]dioxol and dimethoxyphenyl groups. This unique combination contributes to its distinct chemical reactivity and potential biological activities.

This fascinating compound offers a world of possibilities in scientific research and industrial applications. Its intricate structure and diverse reactions make it a valuable subject for continued study and exploration.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-27-17-5-3-4-15(20(17)28-2)23-21(26)22-10-13-8-19(25)24(11-13)14-6-7-16-18(9-14)30-12-29-16/h3-7,9,13H,8,10-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIWJCUMLJSKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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